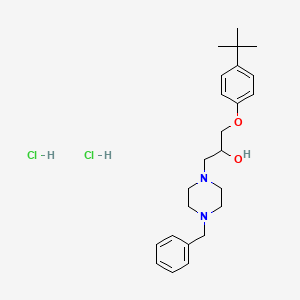
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride, also known as BRL 37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in 1987 and has been extensively studied for its potential therapeutic applications in metabolic disorders such as obesity, diabetes, and cardiovascular diseases.
Mécanisme D'action
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue. This activation leads to the activation of adenylate cyclase and the subsequent increase in cAMP levels. This results in the activation of protein kinase A (PKA) and the phosphorylation of key metabolic enzymes, leading to increased energy expenditure and fat oxidation.
Biochemical and Physiological Effects:
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been shown to have a number of biochemical and physiological effects. It increases energy expenditure and fat oxidation, leading to weight loss and improved glucose homeostasis. It also has beneficial effects on lipid metabolism, insulin sensitivity, and cardiovascular function. Additionally, 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been shown to have anti-inflammatory effects and to improve liver function in animal models of non-alcoholic fatty liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 is its selectivity for the β3-adrenergic receptor, which reduces the potential for off-target effects. However, its efficacy in humans has been limited, and there have been concerns about its safety and tolerability. Additionally, 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has a relatively short half-life, which may limit its therapeutic potential.
Orientations Futures
Future research on 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 could focus on improving its efficacy and safety profile by optimizing its chemical structure and dosing regimen. Additionally, further studies could investigate its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, research could focus on identifying new targets for the treatment of obesity and related metabolic disorders, and on developing novel therapeutics based on the mechanisms of action of 1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344.
Méthodes De Synthèse
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 can be synthesized using a multi-step process starting with the reaction of piperazine with benzyl chloride to form N-benzylpiperazine. This is then reacted with 4-tert-butylphenol and epichlorohydrin to form the desired product. The final step involves the formation of the dihydrochloride salt by reacting the product with hydrochloric acid.
Applications De Recherche Scientifique
1-(4-benzyl-1-piperazinyl)-3-(4-tert-butylphenoxy)-2-propanol dihydrochloride 37344 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to increase energy expenditure and fat oxidation, leading to weight loss and improved glucose homeostasis. It also has beneficial effects on lipid metabolism, insulin sensitivity, and cardiovascular function.
Propriétés
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2.2ClH/c1-24(2,3)21-9-11-23(12-10-21)28-19-22(27)18-26-15-13-25(14-16-26)17-20-7-5-4-6-8-20;;/h4-12,22,27H,13-19H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXZUDIVGALDIFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Benzylpiperazin-1-yl)-3-(4-tert-butylphenoxy)propan-2-ol;dihydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5122949.png)
![17-(4-bromo-2-nitrophenyl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5122955.png)

![8-(1,3-benzodioxol-5-ylmethyl)-3-(2,3-dihydro-1H-inden-2-yl)-1-isobutyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5122969.png)

![ethyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B5122997.png)


![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5123013.png)

![N-(1-{1-[3-(2-isoxazolidinyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-methoxybenzamide](/img/structure/B5123030.png)
![N-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-N,1-dimethyl-4-piperidinamine](/img/structure/B5123032.png)
![2-ethyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5123033.png)
![10-acetyl-3,3-dimethyl-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5123046.png)